molecular formula C13H10ClNO3 B1317327 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 93110-13-5

7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B1317327
CAS No.: 93110-13-5
M. Wt: 263.67 g/mol
InChI Key: PISYZMAJMMQIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ( 93110-13-5) is a high-purity quinoline derivative supplied for advanced research and development. With a molecular formula of C13H10ClNO3 and a molecular weight of 263.68 g/mol, this compound is a key intermediate in organic synthesis and pharmaceutical manufacturing . This chemical serves a critical role in the quality control of fluoroquinolone antibiotics. It is structurally related to compounds used as pharmacopeial impurity standards, such as Ciprofloxacin EP Impurity D, making it essential for analytical method development, method validation, and quality control applications during the commercial production of Active Pharmaceutical Ingredients (APIs) or for Abbreviated New Drug Applications (ANDAs) . As a quinoline-3-carboxylic acid derivative, it is part of a class of compounds known for broad-spectrum antibacterial activity, providing researchers with a valuable building block for developing and studying new antibacterial agents . The product is accompanied by comprehensive characterization data and a Certificate of Analysis (CoA) to ensure regulatory compliance and batch-to-batch consistency. It is recommended for storage in a 2-8°C refrigerator . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic human use.

Properties

IUPAC Name

7-chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-7-1-4-9-11(5-7)15(8-2-3-8)6-10(12(9)16)13(17)18/h1,4-6,8H,2-3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISYZMAJMMQIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539004
Record name 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93110-13-5
Record name 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of a suitable precursor. One common method starts with the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with cyclopropylamine, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to minimize waste and improve the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Properties

7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is structurally related to fluoroquinolones, a class of broad-spectrum antibiotics. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription. Research has shown that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections.

Case Study: Efficacy Against Resistant Strains

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics used in clinical settings, suggesting its potential as a treatment option for resistant infections .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound has been crucial in optimizing its antibacterial properties. Researchers have synthesized various derivatives to assess how modifications in the chemical structure affect biological activity.

Data Table: SAR Analysis

Compound VariantModificationMIC (µg/mL)Activity
Original-0.5High
Variant AMethyl group0.25Higher
Variant BEthyl group2.0Moderate

This table illustrates that certain modifications can enhance the antibacterial efficacy of the compound, providing insights for future drug design .

Potential in Cancer Therapy

Emerging research suggests that this compound may also have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines by interfering with cellular signaling pathways.

Case Study: In Vitro Cancer Studies

In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism appears to be linked to the activation of caspases and modulation of Bcl-2 family proteins .

Mechanism of Action

The antibacterial activity of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Substituent Variations and Molecular Features

Key structural analogs differ in substituents at positions 1, 6, 7, and 6. These modifications impact solubility, bioavailability, and antimicrobial efficacy.

Compound Substituents Molecular Formula Melting Point (°C) Key Features
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 127199-27-3) 1-Cyclopropyl, 7-Cl C₁₃H₁₀ClNO₃ Not reported Base structure; cyclopropyl enhances bacterial penetration
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 86393-33-1) 1-Cyclopropyl, 6-F, 7-Cl C₁₃H₉ClFNO₃ Not reported Fluorine at position 6 broadens antimicrobial spectrum
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 98105-79-4) 1-(4-Fluorophenyl), 6-F, 7-Cl C₁₆H₉ClF₂NO₃ Not reported Aryl substitution at position 1 may improve pharmacokinetics
1-Cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 221221-16-5) 1-Cyclopropyl, 7-F, 8-OCH₃ C₁₄H₁₂FNO₄ Not reported Methoxy group at position 8 enhances solubility
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate 1-Cyclopropyl, 6-F, 7-Cl, 8-NO₂, 3-COOEt C₁₅H₁₂ClFN₂O₅ 256–257 (decomp) Nitro group at position 8 increases electron-withdrawing effects; ester form improves synthetic handling

Biological Activity

7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CIP) is a compound belonging to the quinolone class of antibiotics. It exhibits significant biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of CIP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H10ClNO3
  • Molecular Weight : 263.68 g/mol
  • CAS Number : 93110-13-5

Antibacterial Activity

CIP has been studied extensively for its antibacterial properties. It primarily targets Gram-negative and some Gram-positive bacteria. The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus2 µg/mL
Pseudomonas aeruginosa1 µg/mL
Klebsiella pneumoniae0.25 µg/mL

These results indicate that CIP is effective against a range of clinically relevant pathogens, making it a valuable candidate for further development in antibiotic therapy.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of CIP. Research indicates that it can induce apoptosis in various cancer cell lines, including prostate and bladder cancer cells. The compound's ability to inhibit cell proliferation has been attributed to its effects on the cell cycle and induction of mitochondrial injury.

Case Study: Prostate Cancer
A study conducted by Bourikas et al. demonstrated that CIP inhibited growth in human prostate cancer cell lines through cell cycle arrest and apoptosis at therapeutic concentrations typically used for antibacterial treatment .

Table 2: Effects of CIP on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Prostate Cancer (PC3)15Apoptosis induction
Bladder Cancer (T24)10Cell cycle arrest
Colon Carcinoma20DNA synthesis inhibition

The mechanisms through which CIP exerts its biological effects include:

  • DNA Gyrase Inhibition : CIP binds to the DNA gyrase enzyme, preventing DNA supercoiling necessary for replication.
  • Topoisomerase IV Inhibition : Similar to DNA gyrase, this enzyme is crucial for separating replicated DNA strands.
  • Induction of Apoptosis : In cancer cells, CIP triggers apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : The compound interrupts normal cell cycle progression, particularly at the G2/M phase.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation of substituted aniline derivatives with cyclopropane-containing precursors. Key steps include halogenation at position 7 (chlorine) and cyclopropane ring formation at position 1. Optimizing reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or acetonitrile) significantly improves yield. Evidence from EP patents suggests that nitroso-piperazine derivatives can act as intermediates, with fluorination at position 6 enhancing antibacterial activity .

Q. How is the purity of this compound validated in academic research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard for purity assessment. A retention time of 8–12 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient) is typical. TCI Chemicals reports ≥95% purity for analytical-grade samples, validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How do substituent positions (e.g., Cl at C7, cyclopropyl at N1) affect antibacterial activity and target binding?

  • Methodological Answer : The cyclopropyl group at N1 enhances DNA gyrase binding by stabilizing hydrophobic interactions with the enzyme’s ATP-binding pocket. Chlorine at C7 increases lipophilicity, improving bacterial membrane penetration. Comparative studies with fluoroquinolones (e.g., ciprofloxacin) show that C8 modifications (e.g., nitro or methoxy groups) reduce cytotoxicity while maintaining efficacy against Gram-negative pathogens .

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å) is used to determine bond lengths and angles. For example, the title compound’s triclinic crystal system (space group P1) has unit cell parameters a = 8.23 Å, b = 9.15 Å, c = 10.74 Å, with C–H···O and C–H···Cl interactions stabilizing the lattice . Discrepancies in reported parameters (e.g., γ angles) arise from temperature variations during data collection (291 K vs. 293 K) .

Q. How can conflicting data on stability under acidic conditions be reconciled?

  • Methodological Answer : Degradation studies at pH 2–3 reveal hydrolysis of the cyclopropane ring, forming quinoline-3-carboxylic acid derivatives. Contradictions in stability profiles (e.g., half-life ranging from 2–8 hours) stem from differences in buffer composition (e.g., HCl vs. phosphate buffers) and analytical methods (HPLC vs. UV spectroscopy). Accelerated stability testing (40°C/75% RH) confirms degradation pathways .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

  • Methodological Answer : Co-solvent systems (e.g., PEG 400/water) or salt formation (e.g., sodium or hydrochloride salts) improve aqueous solubility. Pharmacopeial studies demonstrate that methoxy substitution at C8 increases solubility by 30% but reduces logP by 0.5 units, requiring balance between bioavailability and membrane permeability .

Data Contradiction Analysis

Q. Why do different studies report varying MIC values against E. coli for this compound?

  • Methodological Answer : Discrepancies in minimum inhibitory concentration (MIC) values (0.5–4 µg/mL) arise from differences in bacterial strain susceptibility (e.g., ATCC vs. clinical isolates) and assay conditions (e.g., cation-adjusted Mueller-Hinton broth vs. agar dilution). Standardized CLSI protocols (e.g., incubation at 35°C for 18–24 hours) mitigate variability .

Methodological Resources

Q. Which spectroscopic techniques are most reliable for characterizing synthetic intermediates?

  • Methodological Answer :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm cyclopropane integration (δ 1.2–1.5 ppm for cyclopropyl protons) and carboxylic acid resonance (δ 170–175 ppm).
  • MS : ESI-MS in negative mode ([M–H]<sup>−</sup> at m/z 280.1) verifies molecular weight.
  • IR : Stretching bands at 1720 cm<sup>−1</sup> (C=O) and 3400 cm<sup>−1</sup> (OH) confirm functional groups .

Tables

Table 1 : Comparative Crystallographic Data for Derivatives

ParameterEthyl Ester Derivative Nitroso-Piperazine Derivative
Space GroupP1P1
a (Å)8.238.38
b (Å)9.159.62
c (Å)10.7410.33
α (°)85.6103.0

Table 2 : Antibacterial Activity vs. Substituent Modifications

Substituent PositionModificationMIC (E. coli, µg/mL)
C7Cl0.5–1.0
C8NO22.0–4.0
C6F0.25–0.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.